1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] is a chemical compound known for its use as a preservative in various cosmetic and pharmaceutical products. It is a formaldehyde-releasing agent, which helps in preventing microbial growth and extending the shelf life of products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] is synthesized through the reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated .
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The hydroxymethyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted imidazolidin-2-one derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] involves the slow release of formaldehyde, which acts as an antimicrobial agent. The formaldehyde released interacts with microbial proteins and nucleic acids, leading to the inactivation of microorganisms and preventing their growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazolidinyl urea: Another formaldehyde-releasing preservative used in cosmetics and pharmaceuticals.
DMDM hydantoin: A widely used preservative that also releases formaldehyde.
Quaternium-15: A formaldehyde-releasing preservative used in various personal care products.
Uniqueness
1,1’-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one] is unique due to its specific chemical structure, which allows for a controlled release of formaldehyde. This controlled release makes it an effective preservative with a lower risk of causing allergic reactions compared to other formaldehyde-releasing agents .
Eigenschaften
CAS-Nummer |
86047-47-4 |
---|---|
Molekularformel |
C9H16N4O4 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-3-[[3-(hydroxymethyl)-2-oxoimidazolidin-1-yl]methyl]imidazolidin-2-one |
InChI |
InChI=1S/C9H16N4O4/c14-6-12-3-1-10(8(12)16)5-11-2-4-13(7-15)9(11)17/h14-15H,1-7H2 |
InChI-Schlüssel |
SYFUXWMPZGZTCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1CN2CCN(C2=O)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.